2-(4-Methyl-5-thiazolyl)ethyl decanoate
Overview
Description
2-(4-Methyl-5-thiazolyl)ethyl decanoate is an organic compound with the molecular formula C16H27NO2S. It is a colorless to light yellow liquid that possesses both alcohol and ester properties. The compound contains an ethanol group, a decanoate group, and a thiazole ring, which contribute to its unique chemical characteristics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methyl-5-thiazolyl)ethyl decanoate typically involves a two-step process:
Formation of Thiazolyl Alcohol: Ethanol reacts with 4-methyl-5-thiazolamine under acidic conditions to produce the corresponding thiazolyl alcohol.
Esterification: The thiazolyl alcohol then reacts with decanoic acid or its derivatives to form this compound
Industrial Production Methods
In industrial settings, the synthesis of this compound is optimized for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity. The process involves:
Refluxing: The reaction mixture is heated under reflux to facilitate the esterification process.
Purification: The product is purified using techniques such as distillation or chromatography to achieve the desired purity level
Chemical Reactions Analysis
Types of Reactions
2-(4-Methyl-5-thiazolyl)ethyl decanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The thiazole ring can participate in substitution reactions, where functional groups are replaced by other groups
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide are commonly used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Substitution Reagents: Halogens or other electrophiles can be used for substitution reactions
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Produces alcohols.
Substitution: Produces substituted thiazole derivatives
Scientific Research Applications
2-(4-Methyl-5-thiazolyl)ethyl decanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the manufacture of pesticides, insecticides, and fungicides due to its inhibitory effects on pathogenic microorganisms .
Mechanism of Action
The mechanism of action of 2-(4-Methyl-5-thiazolyl)ethyl decanoate involves its interaction with specific molecular targets and pathways:
Antimicrobial Activity: The compound inhibits the growth of microorganisms by interfering with their metabolic processes.
Enzyme Inhibition: It may inhibit key enzymes involved in microbial growth and replication.
Cell Membrane Disruption: The compound can disrupt the integrity of microbial cell membranes, leading to cell death
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methyl-5-thiazolyl)ethyl acetate
- 2-(4-Methyl-5-thiazolyl)ethyl butyrate
- 2-(4-Methyl-5-thiazolyl)ethyl hexanoate
Uniqueness
2-(4-Methyl-5-thiazolyl)ethyl decanoate is unique due to its specific combination of a thiazole ring and a decanoate ester group. This structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it has a longer carbon chain, which may enhance its hydrophobicity and biological activity .
Properties
IUPAC Name |
2-(4-methyl-1,3-thiazol-5-yl)ethyl decanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO2S/c1-3-4-5-6-7-8-9-10-16(18)19-12-11-15-14(2)17-13-20-15/h13H,3-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUOLKIITSCGKJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)OCCC1=C(N=CS1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20143928 | |
Record name | 2-(4-Methyl-5-thiazolyl)ethyl decanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20143928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless to yellow liquid; Roasted, nutty aroma | |
Record name | 2-(4-Methyl-5-thiazolyl)ethyl decanoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1735/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
177.00 to 179.00 °C. @ 1.50 mm Hg | |
Record name | 2-(4-Methyl-5-thiazolyl)ethyl decanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032419 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble in non-polar solvents; insoluble in water, Soluble (in ethanol) | |
Record name | 2-(4-Methyl-5-thiazolyl)ethyl decanoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1735/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.012-1.018 | |
Record name | 2-(4-Methyl-5-thiazolyl)ethyl decanoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1735/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
101426-31-7 | |
Record name | Decanoic acid, 2-(4-methyl-5-thiazolyl)ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=101426-31-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Methyl-5-thiazolyl)ethyl decanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101426317 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(4-Methyl-5-thiazolyl)ethyl decanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20143928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-METHYL-5-THIAZOYLETHYL CAPRATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-(4-METHYL-5-THIAZOLYL)ETHYL DECANOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58A4103WF6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2-(4-Methyl-5-thiazolyl)ethyl decanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032419 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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